molecular formula C20H23FN2O2S B2590486 1-(4-fluorophenyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine CAS No. 877649-42-8

1-(4-fluorophenyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine

Cat. No.: B2590486
CAS No.: 877649-42-8
M. Wt: 374.47
InChI Key: AMXAVICFAMKKHB-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine is a useful research compound. Its molecular formula is C20H23FN2O2S and its molecular weight is 374.47. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The compound [4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone has been found to interact with the cannabinoid receptor type 1 (CB1), acting as an inverse agonist . It binds to CB1 more selectively than the cannabinoid receptor type 2, with a Ki value of 220 nM . This interaction suggests that the compound may play a role in modulating the endocannabinoid system, which is involved in a variety of physiological processes.

Cellular Effects

In terms of cellular effects, [4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone’s interaction with the CB1 receptor can influence various cellular processes. For instance, it has been shown to antagonize the basal G protein coupling activity of CB1, as indicated by a reduction in guanosine 5’-O-(3-thio)triphosphate binding . This suggests that the compound may influence cell signaling pathways associated with the CB1 receptor.

Molecular Mechanism

The molecular mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone involves its binding to the CB1 receptor. Docking and mutational analysis showed that it forms similar interactions with the receptor as other known CB1 inverse agonists . Its unique chemical scaffold offers new opportunities for developing novel CB1 inverse agonists with optimized molecular properties .

Temporal Effects in Laboratory Settings

It has been observed that treatment with this compound leads to increased cell surface localization of CB1 over time , suggesting potential long-term effects on cellular function.

Dosage Effects in Animal Models

While specific studies on the dosage effects of [4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone in animal models are currently lacking, related compounds have shown dose-dependent effects in various models

Metabolic Pathways

Given its interaction with the CB1 receptor, it may be involved in pathways related to the endocannabinoid system .

Subcellular Localization

The subcellular localization of [4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone is also yet to be fully determined. Given its interaction with the CB1 receptor, it is likely to be found in regions of the cell where this receptor is present .

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2S/c21-16-3-5-17(6-4-16)22-9-11-23(12-10-22)19(24)20(7-13-25-14-8-20)18-2-1-15-26-18/h1-6,15H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXAVICFAMKKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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